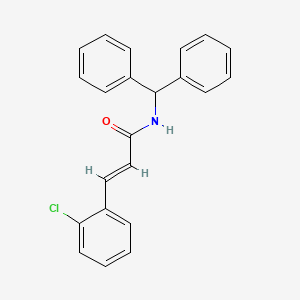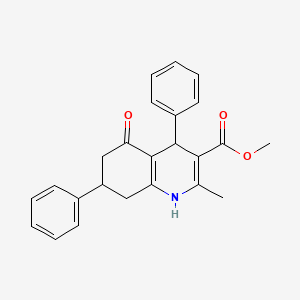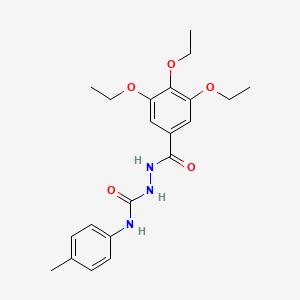![molecular formula C22H22N2O3S B5101354 N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5101354.png)
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPTC belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of proteases, enzymes that break down proteins.
作用机制
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of proteases by binding to their active sites. The molecule contains a benzoyl group that mimics the peptide bond, which is the site of cleavage by proteases. When N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide binds to the active site, it prevents the protease from cleaving its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of various proteases, including cathepsin B, cathepsin L, and papain. In vivo studies have shown that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide can inhibit tumor growth in mice and reduce inflammation in rats. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have antiviral activity against HIV-1 and SARS-CoV-2.
实验室实验的优点和局限性
One of the advantages of using N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for proteases. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to selectively inhibit the activity of certain proteases, making it a useful tool for studying their role in biological processes. However, one limitation of using N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is its potential toxicity. Like many chemical compounds, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for research on N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is its potential as a treatment for cancer. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activity of proteases involved in tumor progression, making it a promising candidate for cancer therapy. Another area of research is the development of new protease inhibitors based on the structure of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. By modifying the structure of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, researchers may be able to develop more potent and selective protease inhibitors. Finally, the use of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in combination with other drugs is an area of interest. By combining N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide with other drugs, researchers may be able to enhance its therapeutic effects and reduce its toxicity.
合成方法
The synthesis of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-butoxybenzoic acid, 2-thiophenecarboxylic acid, and 4-aminobenzoic acid. These compounds are reacted in the presence of various reagents and solvents to form N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. The synthesis method for N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been optimized over the years, resulting in high yields and purity of the final product.
科学研究应用
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its use as a protease inhibitor. Proteases play a crucial role in many biological processes, including digestion, blood clotting, and immune response. However, proteases can also be involved in the progression of diseases such as cancer, viral infections, and inflammatory disorders. By inhibiting the activity of proteases, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has shown promise as a potential treatment for these diseases.
属性
IUPAC Name |
N-[3-[(4-butoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-2-3-13-27-19-11-9-16(10-12-19)21(25)23-17-6-4-7-18(15-17)24-22(26)20-8-5-14-28-20/h4-12,14-15H,2-3,13H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKLEYFUFXVAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5101276.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5101282.png)

![4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)
![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)

![5-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5101346.png)
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5101356.png)
![1-(dimethoxymethyl)-17-(2,3-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101369.png)
